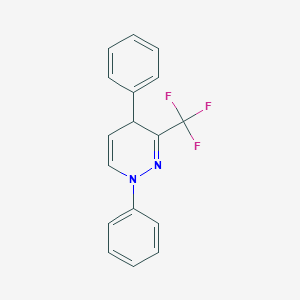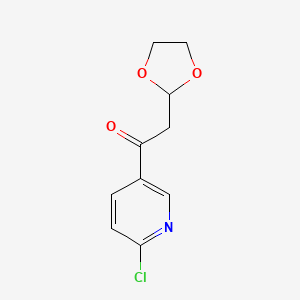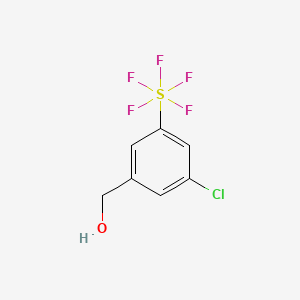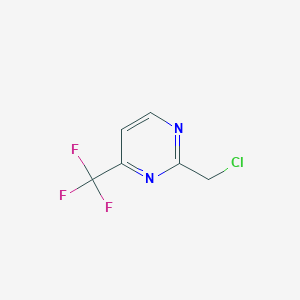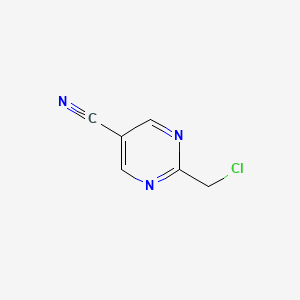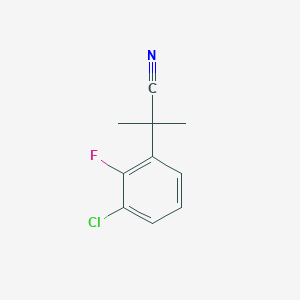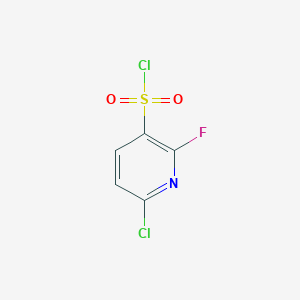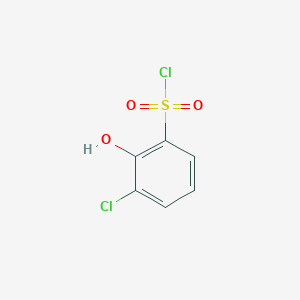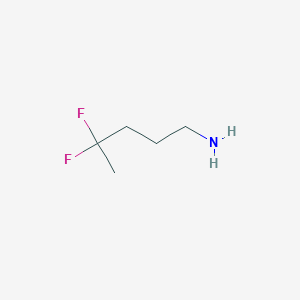
2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
The compound “2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely an organic compound containing a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a 2,6-difluoro-3-nitrophenyl group. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The 2,6-difluoro-3-nitrophenyl group is an aromatic ring with fluorine and nitro substituents, which can influence the reactivity and properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromatic ring and the boronic ester group. The presence of the nitro and fluoro substituents on the aromatic ring could influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorine atoms could increase the compound’s stability and influence its reactivity .Aplicaciones Científicas De Investigación
Building Blocks in Organic Synthesis
Pinacol boronic esters, such as “2,6-Difluoro-3-nitrophenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . They are often used in various chemical transformations, where the valuable boron moiety remains in the product .
Protodeboronation
Protodeboronation of pinacol boronic esters is a process that is not well developed. However, there has been some progress in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
Anti-Markovnikov Hydromethylation of Alkenes
Paired with a Matteson–CH2–homologation, the protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .
Synthesis of Complex Molecules
The protodeboronation process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This highlights the utility of “2,6-Difluoro-3-nitrophenylboronic acid pinacol ester” in the synthesis of complex molecules .
Suzuki–Miyaura Coupling
One of the most important applications of organoboron compounds like “2,6-Difluoro-3-nitrophenylboronic acid pinacol ester” is the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, used extensively in organic synthesis .
Conversion into a Broad Range of Functional Groups
The boron moiety in “2,6-Difluoro-3-nitrophenylboronic acid pinacol ester” can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Mecanismo De Acción
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
This process utilizes a radical approach . The compound is also involved in Suzuki–Miyaura (SM) coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
The compound is involved in the protodeboronation of pinacol boronic esters, which is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Result of Action
The protodeboronation process involving the compound was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . This suggests that the compound’s action results in the formation of these substances.
Action Environment
The compound’s action is influenced by environmental factors such as pH. The rate of hydrolysis of some phenylboronic pinacol esters, which could include 2,6-Difluoro-3-nitrophenylboronic acid pinacol ester, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be influenced by the pH of its environment.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)9-7(14)5-6-8(10(9)15)16(17)18/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUNPYXYPTVUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148986 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451391-10-8 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1425940.png)
